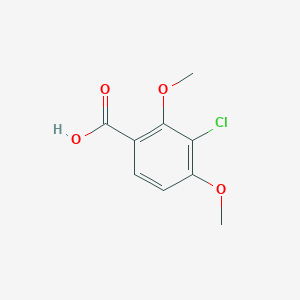

3-Chloro-2,4-dimethoxybenzoic acid

Übersicht

Beschreibung

3-Chloro-2,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and methoxy groups at the 2- and 4-positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethoxybenzoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,4-Dimethoxybenzoic acid+SOCl2→3-Chloro-2,4-dimethoxybenzoic acid+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include 3-amino-2,4-dimethoxybenzoic acid or 3-thio-2,4-dimethoxybenzoic acid.

Oxidation: Products include 3-chloro-2,4-dimethoxybenzaldehyde or this compound.

Reduction: Products include 3-chloro-2,4-dimethoxybenzyl alcohol or 3-chloro-2,4-dimethoxybenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that 3-chloro-2,4-dimethoxybenzoic acid exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily through the inhibition of key enzymes involved in tumor growth and proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and pain associated with various conditions such as arthritis. Experimental models have demonstrated that this compound can effectively reduce inflammatory markers in animal models.

3. Antioxidant Activity

Due to its ability to scavenge free radicals, this compound shows promise as an antioxidant agent. Research has highlighted its potential to mitigate oxidative stress-related diseases by neutralizing harmful reactive oxygen species (ROS).

Agricultural Applications

1. Herbicidal Activity

Studies have indicated that this compound possesses herbicidal properties. It has been evaluated for its efficacy in controlling various weed species without adversely affecting crop yields. Field trials suggest that this compound can be incorporated into herbicide formulations to enhance their effectiveness.

2. Plant Growth Regulation

The compound also shows potential as a plant growth regulator. Research indicates that it can influence plant physiological processes, promoting growth and development under specific conditions.

Material Science Applications

1. Polymer Synthesis

In material science, this compound can be used as a monomer in the synthesis of polymers with desirable properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

2. Coating Formulations

The compound has potential applications in formulating coatings that require specific chemical resistance and durability. Its unique chemical structure allows for modifications that can improve the performance of coating materials.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value indicating strong potential for therapeutic use.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.

Case Study 3: Herbicidal Efficacy

Field studies assessing the herbicidal properties of this compound showed effective control of common weed species like Amaranthus retroflexus and Chenopodium album at concentrations as low as 200 g/ha, with minimal impact on surrounding crops.

Wirkmechanismus

The mechanism of action of 3-Chloro-2,4-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and chlorine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3,4-dimethoxybenzoic acid

- 3,4-Dimethoxybenzoic acid

- 3-Chloro-4,5-dimethoxybenzoic acid

Uniqueness

3-Chloro-2,4-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biologische Aktivität

3-Chloro-2,4-dimethoxybenzoic acid (C10H11ClO4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- CAS Number : 36335-47-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Several studies have reported the cytotoxic effects of chlorinated benzoic acids on cancer cell lines. For example:

- Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The compound showed an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 15.3 |

| MCF-7 | 12.8 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It could alter signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

- Study on Inflammatory Response :

- Antitumor Efficacy :

Eigenschaften

IUPAC Name |

3-chloro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTJISYFGAVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.